molecular formula C19H22N2O4S B5119446 N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B5119446
M. Wt: 374.5 g/mol
InChI Key: MWRSSHLXGNLXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves the inhibition of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its substrate. This leads to the inhibition of the enzyme's activity, which in turn affects the biological process in which the enzyme is involved.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells, reduce inflammation, and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its potency and selectivity towards various enzymes. This makes it a valuable tool for studying the role of enzymes in biological processes. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several potential future directions for the research on N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide. One direction is the development of more potent and selective inhibitors for specific enzymes. Another direction is the exploration of its potential applications in the treatment of various diseases. Furthermore, the use of N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide as a tool for studying the role of enzymes in biological processes can also be further explored.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves the reaction of N-allyl glycine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide as a white solid.

Scientific Research Applications

N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent inhibitory activity against a wide range of enzymes such as matrix metalloproteinases, cathepsins, and dipeptidyl peptidases. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, osteoarthritis, and diabetes.

properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(16-8-6-5-7-9-16)26(23,24)18-12-10-17(11-13-18)25-4-2/h3,5-13H,1,4,14-15H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSSHLXGNLXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-(prop-2-EN-1-YL)acetamide

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